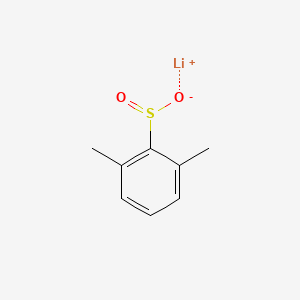

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is a chemical compound with the molecular formula C8H9LiO2S It is a lithium salt of 2,6-dimethylbenzenesulfinic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate typically involves the reaction of 2,6-dimethylbenzenesulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: The major product is 2,6-dimethylbenzenesulfonate.

Reduction: The major product is 2,6-dimethylbenzenesulfide.

Substitution: The products depend on the nucleophile used, such as 2,6-dimethylbenzenesulfonamide or 2,6-dimethylbenzenesulfonate esters.

Applications De Recherche Scientifique

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfides.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Lithium benzenesulfonate

- Lithium toluenesulfonate

- Lithium methanesulfonate

Uniqueness

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other lithium sulfonates and can lead to different chemical and biological properties.

Activité Biologique

Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate is a lithium salt derived from 2,6-dimethylbenzene-1-sulfonic acid. This compound has gained attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.

The biological activity of lithium salts, including this compound, is primarily attributed to their ability to interact with various cellular targets. Lithium ions are known to influence signaling pathways by inhibiting inositol monophosphatase (IMPase) and glycogen synthase kinase-3 (GSK-3), which are crucial for cellular signaling and metabolism. This inhibition leads to alterations in phosphoinositide signaling and modulation of gene expression related to neuroprotection and mood stabilization.

Pharmacological Applications

Lithium compounds have been extensively studied for their therapeutic effects in psychiatric disorders, particularly bipolar disorder. The specific compound under consideration has shown promise in:

- Neuroprotection : Lithium's ability to stabilize mood and reduce the risk of suicide in patients with bipolar disorder is well-documented.

- Anti-inflammatory Effects : Recent studies suggest that lithium may have anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases .

- Cancer Research : There is emerging evidence that lithium salts may inhibit tumor growth through the modulation of GSK-3 activity, which is implicated in cancer cell proliferation .

Study 1: Lithium's Effect on Neurodegeneration

A study published in Nature Reviews Neuroscience highlighted the neuroprotective effects of lithium in animal models of Alzheimer's disease. The administration of lithium was associated with reduced amyloid plaque formation and improved cognitive function .

Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading university demonstrated that lithium treatment reduced markers of inflammation in a mouse model of multiple sclerosis. The findings suggest that lithium may modulate immune responses, providing a potential therapeutic avenue for autoimmune diseases .

Comparative Data Table

Research Findings

Recent advancements in the study of lithium compounds have revealed diverse biological activities beyond traditional psychiatric uses. Key findings include:

- Cell Signaling : Lithium's role as a signaling molecule has been expanded to include effects on apoptosis and cell survival pathways.

- Neurogenesis : Studies indicate that lithium may promote neurogenesis in the hippocampus, suggesting its potential for cognitive enhancement .

- Metabolic Regulation : Lithium's influence on metabolic pathways suggests possible applications in metabolic disorders such as obesity and diabetes .

Propriétés

IUPAC Name |

lithium;2,6-dimethylbenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S.Li/c1-6-4-3-5-7(2)8(6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGWFCHKHHYPEZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C(=CC=C1)C)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9LiO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.